
N-(4-acetamidophenyl)-2-((1-(3-(dimethylamino)propyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a cyclic structure. The hexahydroquinazolin ring system is a bicyclic structure, which could confer rigidity to the molecule. The presence of the acetamidophenyl and thioacetamide groups could also influence the overall shape and electronic distribution of the molecule .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the amide group could participate in hydrolysis or condensation reactions. The thioacetamide group could undergo reactions typical of thioesters, such as nucleophilic acyl substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as the size and shape of the molecule, the presence of polar functional groups, and the overall charge distribution could influence properties such as solubility, melting point, and reactivity .Aplicaciones Científicas De Investigación
Structural Chemistry
The study of amide-containing isoquinoline derivatives, including compounds similar to the one , reveals insights into the structural aspects and properties of salt and inclusion compounds. These compounds demonstrate unique behaviors when interacting with mineral acids, leading to the formation of gels or crystalline solids based on the anion's planarity. Furthermore, they exhibit enhanced fluorescence emissions upon forming host-guest complexes with certain hydroxybenzenes, indicating potential applications in materials science and sensor technology (Karmakar et al., 2007).
Antifungal and Antibacterial Activities
Derivatives of the core structure exhibit broad-spectrum antifungal activities against Candida and Aspergillus species, highlighting their potential as fungicidal agents. Modifications to the molecular core have led to compounds with improved plasma stability while retaining in vitro antifungal efficacy. This suggests their applicability in developing new antifungal medications with broad-spectrum activity against various fungi species, including molds and dermatophytes (Bardiot et al., 2015).
Enzyme Inhibition and Molecular Docking Studies
The synthesis of novel derivatives bearing certain moieties has been shown to inhibit enzymes like acetylcholinesterase and butyrylcholinesterase, suggesting potential therapeutic applications in treating diseases associated with neurotransmitter dysfunction. Molecular docking studies support the enzyme inhibitory potentials of these compounds, offering a basis for the development of bioactive molecules for pharmaceutical use (Riaz et al., 2020).
Chemotherapeutic Applications
In the realm of cancer research, certain analogues have demonstrated remarkable antitumor activities, with some compounds being more potent than standard chemotherapy drugs. These findings indicate the compound's derivatives as promising candidates for developing new anticancer therapies, particularly through mechanisms involving molecular docking to identify potential targets for drug development (Al-Suwaidan et al., 2016).
Propiedades
IUPAC Name |
N-(4-acetamidophenyl)-2-[[1-[3-(dimethylamino)propyl]-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N5O3S/c1-16(29)24-17-9-11-18(12-10-17)25-21(30)15-32-22-19-7-4-5-8-20(19)28(23(31)26-22)14-6-13-27(2)3/h9-12H,4-8,13-15H2,1-3H3,(H,24,29)(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTQLETDIFJNJQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CCCN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

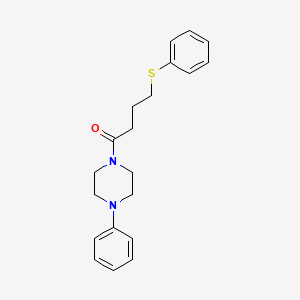
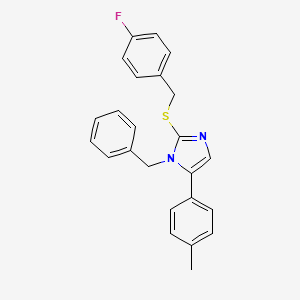
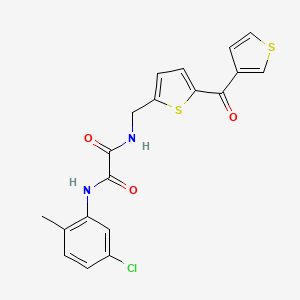
![3-chloro-N-cyano-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-4-fluoroaniline](/img/structure/B2961842.png)
![methyl 2-({2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetyl}amino)benzenecarboxylate](/img/structure/B2961844.png)

![3-(1-(benzo[d]thiazole-2-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2961849.png)
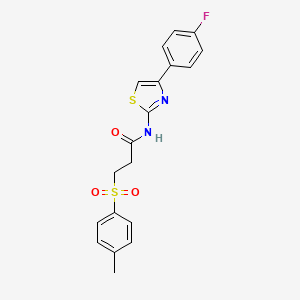
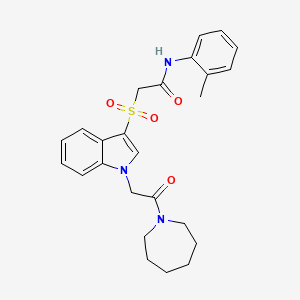

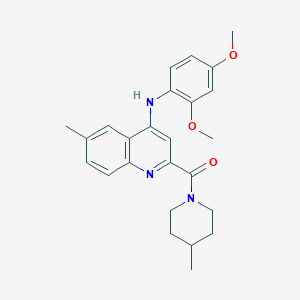
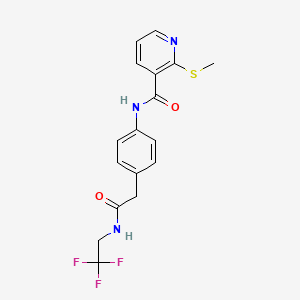
![Methyl 5-[(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylmethyl]furan-2-carboxylate](/img/structure/B2961857.png)
![ethyl 2-[[(E)-2-cyano-3-[5-[4-(difluoromethylsulfanyl)phenyl]furan-2-yl]prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2961858.png)